2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1261005-01-9
VCID: VC4246921
InChI: InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl
Molecular Formula: C21H15ClN4O4
Molecular Weight: 422.83

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide

CAS No.: 1261005-01-9

Cat. No.: VC4246921

Molecular Formula: C21H15ClN4O4

Molecular Weight: 422.83

* For research use only. Not for human or veterinary use.

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide - 1261005-01-9

Specification

CAS No. 1261005-01-9
Molecular Formula C21H15ClN4O4
Molecular Weight 422.83
IUPAC Name 2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27)
Standard InChI Key WUMCKZKXKAGSJL-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl

Introduction

Chemical Composition

The compound consists of:

  • A 1,3-benzodioxole group: Known for its presence in bioactive molecules, this moiety contributes to the compound's potential biological activity.

  • A 1,2,4-oxadiazole ring: A heterocyclic structure often associated with pharmaceutical and agrochemical applications due to its stability and bioactivity.

  • A pyrrole ring: Common in biologically active compounds and contributes to the electron-rich nature of the molecule.

  • An acetamide linkage: Provides a polar functional group that may enhance solubility and interaction with biological targets.

  • A 3-chlorophenyl group: Adds hydrophobicity and may influence binding affinity in biological systems.

Molecular Formula

The molecular formula is derived from its systematic name:

C20H15ClN4O3C_{20}H_{15}ClN_4O_3

This indicates the presence of 20 carbon atoms, 15 hydrogen atoms, one chlorine atom, four nitrogen atoms, and three oxygen atoms.

Synthesis Pathway

While specific synthesis details for this compound are not readily available in the provided sources, a plausible pathway can be inferred based on its structural features:

  • Formation of the 1,3-Benzodioxole Subunit:

    • The benzodioxole group can be synthesized from catechol through methylenation using formaldehyde under acidic conditions.

  • Construction of the 1,2,4-Oxadiazole Ring:

    • The oxadiazole ring is typically formed by cyclization reactions involving amidoximes and carboxylic acid derivatives or nitriles under dehydrating conditions.

  • Pyrrole Formation and Coupling:

    • Pyrroles are usually synthesized via the Paal-Knorr reaction or condensation methods. The pyrrole can then be functionalized with the oxadiazole and benzodioxole units through nucleophilic substitution or coupling reactions.

  • Attachment of the Acetamide Group:

    • The acetamide linkage can be introduced via acylation of an amine precursor with chloroacetyl chloride or similar reagents.

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